
3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate
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Overview
Description
3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate is a complex organic compound that features a combination of cyano, methoxyphenyl, pyridinyl, and trifluoromethylbenzenecarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the 2-pyridinyl intermediate through a reaction between 3-methoxybenzaldehyde and a suitable nitrile source under basic conditions.
Coupling with Trifluoromethylbenzenecarboxylate: The pyridinyl intermediate is then coupled with 3-(trifluoromethyl)benzenecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Cyclization and Purification: The final step involves cyclization and purification of the product using chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has potential applications in drug development due to its ability to interact with biological targets. Research indicates that derivatives of this compound can act as inhibitors for various enzymes and receptors, including:
- Androgen Receptor Antagonists : Compounds similar to 3-cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate have shown promise in inhibiting androgen receptors, which are critical in the treatment of prostate cancer .
- Anticancer Agents : The structural modifications involving trifluoromethyl groups enhance the lipophilicity and biological activity of the compounds, making them suitable candidates for anticancer therapies .
Material Science
The unique electronic properties imparted by the trifluoromethyl group make this compound useful in developing advanced materials:
- Organic Electronics : The compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable charge transport properties.
- Fluorescent Probes : Its structural characteristics allow it to be used as a fluorescent probe in biological imaging applications, enabling the detection of specific biomolecules .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various derivatives of the compound to evaluate their biological activities against cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, suggesting a structure-activity relationship that could inform future drug design .
Case Study 2: Computational Studies
Computational chemistry techniques have been employed to predict the binding affinities of this compound with target proteins. Molecular docking studies revealed that the trifluoromethyl group plays a crucial role in enhancing binding interactions, leading to improved inhibitory effects on target enzymes involved in cancer progression .
Mechanism of Action
The mechanism of action of 3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The exact mechanism can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-6-methoxycoumarin
- 4-Cyano-3-trifluoromethylaniline
- 3-Cyano-8-methoxycoumarin
Uniqueness
3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and applications in various fields such as agriculture and medicine.
- Molecular Formula : C₁₈H₁₅F₃N₂O₂
- Molecular Weight : 367.35 g/mol
- CAS Number : 625377-09-5
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of pyridine derivatives and subsequent functionalization with cyano and trifluoromethyl groups. The detailed synthetic route is crucial for understanding the structure-activity relationship (SAR) of this compound.
Antifungal Activity
Research has indicated that compounds with similar structures exhibit notable antifungal properties. For instance, the presence of the trifluoromethyl group has been associated with enhanced fungicidal activity against various plant pathogens. A study demonstrated that derivatives containing similar functional groups showed significant efficacy against fungi such as Botrytis cinerea and Puccinia triticina .
Compound | Activity Against Gray Mold (EC₈₀ ppm) | Activity Against Brown Rust (EC₈₀ ppm) |
---|---|---|
1 | 20–100 | 1–10 |
2 | 10–40 | 1–10 |
3 | <1 | >200 |
Antiviral Activity
In addition to antifungal properties, some analogs of cyano-substituted pyridines have demonstrated antiviral activity. For example, derivatives were tested against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1), showing selective inhibition . The mechanism often involves interference with viral replication processes.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in fungal and viral replication.
- Cell Membrane Disruption : The lipophilic nature of trifluoromethyl groups may facilitate penetration into microbial membranes, leading to cell lysis.
Case Study 1: Agricultural Application
A field trial was conducted to evaluate the efficacy of a formulation containing this compound against wheat brown rust. Results indicated a significant reduction in disease severity compared to untreated controls, highlighting its potential as a novel fungicide .
Case Study 2: Pharmaceutical Development
In a pharmacological study, derivatives of this compound were screened for antiviral activity. The results showed that certain modifications led to increased potency against HCMV, suggesting pathways for drug development targeting viral infections .
Properties
IUPAC Name |
[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O3/c1-28-17-7-3-4-13(11-17)18-9-8-15(12-25)19(26-18)29-20(27)14-5-2-6-16(10-14)21(22,23)24/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYKUUBVKNXWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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